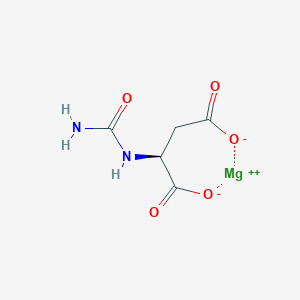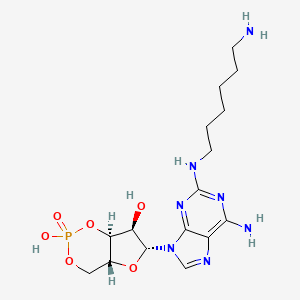
Dichlorodiphenoxytitanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorodiphenoxytitanium is an organotitanium compound with the molecular formula C12H10Cl2O2Ti It is known for its unique structure, where titanium is coordinated with two chlorine atoms and two phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorodiphenoxytitanium can be synthesized through the reaction of titanium tetrachloride (TiCl4) with phenol (C6H5OH) in the presence of a base. The reaction typically proceeds as follows:
TiCl4+2C6H5OH→TiCl2(OC6H5)2+2HCl
The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorodiphenoxytitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and other by-products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium alkoxides (NaOR) or amines (RNH2) are employed under controlled conditions.
Major Products
Oxidation: Titanium dioxide (TiO2) and phenol derivatives.
Reduction: Lower oxidation state titanium compounds.
Substitution: Titanium complexes with new ligands replacing the chlorine atoms.
Applications De Recherche Scientifique
Dichlorodiphenoxytitanium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential use in bioinorganic chemistry due to its unique coordination properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced materials, including coatings and composites.
Mécanisme D'action
The mechanism by which dichlorodiphenoxytitanium exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The titanium center can interact with molecular targets, facilitating catalytic processes or forming stable complexes. The pathways involved include ligand exchange, electron transfer, and coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium Tetrachloride (TiCl4): A precursor to dichlorodiphenoxytitanium, used in various industrial processes.
Titanium Dioxide (TiO2): A common oxidation product, widely used as a pigment and in photocatalysis.
Titanium Alkoxides (Ti(OR)4): Similar coordination compounds with different ligands.
Uniqueness
This compound is unique due to its specific coordination environment, where titanium is bonded to both chlorine and phenoxy groups
Propriétés
Numéro CAS |
2234-06-2 |
|---|---|
Formule moléculaire |
C12H12Cl2O2Ti |
Poids moléculaire |
306.99 g/mol |
Nom IUPAC |
dichlorotitanium;phenol |
InChI |
InChI=1S/2C6H6O.2ClH.Ti/c2*7-6-4-2-1-3-5-6;;;/h2*1-5,7H;2*1H;/q;;;;+2/p-2 |
Clé InChI |
KWOIDDOVDJYZLT-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.Cl[Ti]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)

![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)

![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)






![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)
